2-Isothiocyanatonaphthalene

Toxicology Drug-Induced Liver Injury Xenobiotic Metabolism

Researchers studying ANIT-induced hepatotoxicity often need a structurally matched negative control that achieves high biliary concentrations without causing liver injury. 2-Isothiocyanatonaphthalene (BNIT) uniquely meets this need. • Non-hepatotoxic isomer: Unlike 1-naphthyl isothiocyanate (ANIT), BNIT does not induce in vivo liver injury, enabling clean mechanistic studies of biliary excretion and glutathione-dependent transport. • Potent, selective neutrophil inhibition: Specifically suppresses PMA-induced superoxide production, serving as a precise chemical probe for oxidative burst signaling pathways. • Green chemistry building block: Enables visible-light-induced, photocatalyst-free synthesis of naphtho[2,1-d]thiazol-2-amines under mild conditions. • Consistent metabolic model: A well-defined substrate for microsomal isothiocyanate-to-isocyanate conversion studies, with established rank-order reactivity.

Molecular Formula C11H7NS
Molecular Weight 185.25 g/mol
CAS No. 1636-33-5
Cat. No. B158792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanatonaphthalene
CAS1636-33-5
Synonyms2-naphthyl isothiocyanate
2-naphthylisothiocyanate
beta-naphthylisothiocyanate
Molecular FormulaC11H7NS
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N=C=S
InChIInChI=1S/C11H7NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H
InChIKeyRTMXPNYHPHIDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isothiocyanatonaphthalene: Baseline Properties and Research Utility


2-Isothiocyanatonaphthalene (also referred to as 2-naphthyl isothiocyanate or β-naphthylisothiocyanate, BNIT) is an aromatic isothiocyanate consisting of a naphthalene ring substituted with an -N=C=S functional group at the 2-position [1]. Its molecular formula is C11H7NS, with a molecular weight of 185.24 g/mol [2]. The compound is characterized by its planar aromatic structure and the electrophilic nature of the isothiocyanate moiety, which enables covalent modification of nucleophilic residues such as the amine groups in proteins [3]. It is primarily utilized as a versatile building block in organic synthesis, particularly for constructing sulfur- and nitrogen-containing heterocycles, and as a biochemical tool for investigating enzyme inhibition and protein function [4].

Organic Synthesis Building block for S- and N-heterocycles via electrophilic isothiocyanate
Biochemical Probe Covalent protein modification for enzyme inhibition and function studies
Toxicology Research Non-hepatotoxic naphthalene isothiocyanate scaffold for comparative liver studies

Why Generic Isothiocyanates or 1-Isomer Cannot Substitute


While isothiocyanates share a common reactive group, the specific placement of this group on the naphthalene ring and the aromatic system's electronic properties dictate the compound's unique reactivity, biological fate, and toxicological profile. The regioisomer 1-naphthyl isothiocyanate (ANIT) exhibits drastically different biological effects, such as potent hepatotoxicity, whereas 2-isothiocyanatonaphthalene does not induce the same injury in vivo [1]. Furthermore, aliphatic or smaller aromatic isothiocyanates like benzyl or phenethyl isothiocyanate undergo metabolic conversion at different rates and by distinct enzyme systems, impacting their utility in both synthesis and biochemical studies [2]. Therefore, substituting 2-isothiocyanatonaphthalene with a generic 'isothiocyanate' can lead to divergent experimental outcomes, invalidate structure-activity relationship (SAR) studies, or fail to produce the desired synthetic product due to differences in regioselectivity and reaction kinetics.

1-Naphthyl isothiocyanate (ANIT) isomer
ANIT causes severe in vivo hepatotoxicity; may not substitute for studies requiring a non-hepatotoxic naphthalene isothiocyanate scaffold.
Aliphatic or smaller aromatic isothiocyanates
Different metabolic conversion rates and enzyme systems may shift bioactivation and reactivity outcomes, limiting direct substitution in SAR or synthesis workflows.

Quantitative Differentiation Evidence vs. Key Comparators


In Vivo Hepatotoxicity: BNIT vs. ANIT

In a direct head-to-head in vivo study, a single oral dose of 1-naphthyl isothiocyanate (ANIT, 100 mg/kg) caused severe hepatotoxicity in rats, evidenced by a 3-fold increase in plasma ALT, a 6-fold increase in total bilirubin, and a >90% reduction in bile flow. In stark contrast, the same dose of 2-isothiocyanatonaphthalene (BNIT) did not significantly alter these markers of liver injury [1]. This disparity is a critical differentiator for applications where a non-hepatotoxic naphthalene isothiocyanate scaffold is required.

In Vivo Hepatotoxicity
Head-to-head
BNIT: No significant change in ALT, bilirubin, bile flow
ANIT: 3-fold ↑ ALT, 6-fold ↑ bilirubin, >90% ↓ bile flow
Dose: 100 mg/kg p.o. in rats
Supports non-hepatotoxic scaffold selection in toxicology research
Sprague-Dawley rats, 24 h post-dose; qualitative difference
Toxicology Drug-Induced Liver Injury Xenobiotic Metabolism Isomer Selectivity

Intrinsic Cholestatic Potential in Perfused Liver

While BNIT avoids in vivo hepatotoxicity, a study comparing the direct effects of BNIT and ANIT in an isolated perfused rat liver model revealed that both compounds possess comparable intrinsic cholestatic potential when directly infused into the portal vein [1]. At a 50 µM concentration, perfusion with ANIT or BNIT for 35 minutes decreased bile flow by 19 ± 8% and 13 ± 4%, respectively. After 70 minutes, bile flow reductions were 78 ± 5% for ANIT and 71 ± 4% for BNIT. Bile acid uptake was also similarly affected [1]. This indicates that the differential toxicity observed in vivo is not due to an inherent difference in the liver's sensitivity but rather to differences in absorption, distribution, metabolism, or excretion (ADME).

Cholestatic Potential (Perfused Liver)
Head-to-head
BNIT (50 µM): 13±4% bile flow ↓ at 35 min, 71±4% ↓ at 70 min
ANIT (50 µM): 19±8% ↓ at 35 min, 78±5% ↓ at 70 min
Comparable intrinsic cholestatic potency
In vivo toxicity difference likely arises from ADME, not hepatocyte sensitivity
Isolated perfused rat liver; taurocholate co-perfusion
Hepatology Cholestasis In Vitro Toxicology Bile Duct Function

Biliary Accumulation Relative to ANIT

Following oral administration, 2-isothiocyanatonaphthalene (BNIT) accumulates in bile to concentrations approximately 3- to 10-fold higher than its 1-isomer, ANIT. Specifically, at 1 and 4 hours post-dose (100 mg/kg p.o.), BNIT concentrations in bile were 292 ± 83 µM and 235 ± 100 µM, respectively, compared to 78 ± 19 µM and 29 ± 13 µM for ANIT [1]. This occurs despite BNIT being non-hepatotoxic in vivo. Both compounds depend on glutathione for biliary secretion, as BSO pretreatment reduces bile concentrations by 85% [1].

Biliary Accumulation
Head-to-head
BNIT: 292±83 µM (1 h), 235±100 µM (4 h)
ANIT: 78±19 µM (1 h), 29±13 µM (4 h)
3.7–8.1-fold higher BNIT levels
Enables biliary excretion studies without hepatotoxicity confounding
Male rats, 100 mg/kg p.o., bile cannulation
Biliary Excretion Pharmacokinetics Xenobiotic Disposition Glutathione Conjugation

Inhibition of Neutrophil Superoxide Production

In an in vitro study examining effects on neutrophil (PMN) function, 2-isothiocyanatonaphthalene (BNIT) at concentrations of 1 and 10 µM markedly inhibited PMA-induced superoxide production, whereas 1-naphthyl isothiocyanate (ANIT) at the same concentrations had no effect [1]. In contrast, both isomers were equally effective at inhibiting fMLP-induced degranulation [1]. This selective inhibitory profile suggests a distinct and specific interaction of BNIT with the signaling pathway for superoxide generation, a key component of the inflammatory response.

Neutrophil Superoxide Inhibition
Head-to-head
BNIT: Marked inhibition at 1–10 µM
ANIT: No effect at 1–10 µM
Selective probe for oxidative burst pathway dissection
PMA-stimulated rat neutrophil assay
Immunology Inflammation Neutrophil Function Oxidative Burst

Metabolic Conversion Rate Relative to Other Isothiocyanates

The oxidative desulfuration of isothiocyanates to their corresponding isocyanates by liver microsomes is a key metabolic activation pathway. In a comparative study using microsomes from Aroclor-treated rats, the rate of metabolic conversion followed the order: 1-naphthyl isothiocyanate >> phenyl isothiocyanate > benzyl and phenethyl isothiocyanates >> propyl, ethyl, and methyl isothiocyanates [1]. While not directly quantified alongside its 1-isomer in this particular experiment, other studies confirm that 2-isothiocyanatonaphthalene is metabolized via this pathway to form the genotoxicant 2-naphthyl isocyanate [2]. This positions 2-isothiocyanatonaphthalene as having a distinct metabolic fate from simpler aliphatic isothiocyanates, which may be less readily converted.

Metabolic Conversion Rate
Class-level
Rate order: 1-naphthyl >> phenyl > benzyl/phenethyl >> small alkyl
2-Isothiocyanatonaphthalene converted to 2-naphthyl isocyanate (genotoxicant)
Class-relevant model for isothiocyanate bioactivation studies
Rat liver microsomes, NADPH-dependent; data to verify
Drug Metabolism Cytochrome P450 Xenobiotic Activation Isocyanate Formation

Optimized Application Scenarios for Procurement


Non-Hepatotoxic Biliary Excretion Studies

Procure 2-isothiocyanatonaphthalene (BNIT) as the ideal negative control or comparative tool in studies of ANIT-induced hepatotoxicity. Its unique profile—achieving high biliary concentrations without causing in vivo liver injury [1]—makes it invaluable for isolating mechanisms of biliary excretion and glutathione-dependent transport independent of acute hepatotoxicity.

Synthesis of Naphthothiazol-2-amine Derivatives

Utilize 2-isothiocyanatonaphthalene as a key starting material in the construction of naphtho[2,1-d]thiazol-2-amines. Recent advances demonstrate its efficient use in visible-light-induced, regioselective cross-dehydrogenative coupling reactions with amines under mild, photocatalyst-free conditions, offering a green chemistry route to valuable sulfur-containing heterocycles .

Neutrophil Oxidative Burst Inhibition

Select 2-isothiocyanatonaphthalene for its specific and potent inhibition of PMA-induced superoxide production in neutrophils [2]. This compound serves as a precise chemical probe to dissect the signaling pathways leading to oxidative burst, distinct from the non-selective or inactive effects of structurally similar compounds like ANIT.

Cytochrome P450-Mediated Isocyanate Bioactivation

Employ 2-isothiocyanatonaphthalene as a well-defined aromatic substrate for investigating the microsomal conversion of isothiocyanates to their reactive isocyanate metabolites. Its established metabolic pathway [3] and its place within the hierarchy of isothiocyanate conversion rates [4] provide a robust and comparable model for mechanistic and inhibition studies.

Application
Selection Property
Validation Focus
Biliary excretion studies
Non-hepatotoxic naphthalene isothiocyanate scaffold
Biliary concentration profile distinct from ANIT
Heterocycle synthesis
Regioselective isothiocyanate reactivity
Visible-light-induced coupling optimization
Neutrophil signaling research
Selective PMA-induced superoxide inhibition
Pathway-specific activity distinct from ANIT
Isothiocyanate bioactivation
Well-defined aromatic isothiocyanate substrate
Microsomal conversion rate class hierarchy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isothiocyanatonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.